Sodium N-(2-aminoethyl)-beta-alaninate
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Overview
Description
Sodium N-(2-aminoethyl)-beta-alaninate: is a chemical compound with the molecular formula C5H11N2NaO2. It is a derivative of beta-alanine, where the amino group is substituted with an ethylamine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium N-(2-aminoethyl)-beta-alaninate can be synthesized through the reaction of beta-alanine with 2-aminoethanol in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C. The reaction can be represented as follows:
Beta-alanine+2-aminoethanol+sodium hydroxide→Sodium N-(2-aminoethyl)-beta-alaninate+water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium N-(2-aminoethyl)-beta-alaninate can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium N-(2-aminoethyl)-beta-alaninate is used as a building block in the synthesis of more complex molecules. It is also employed in the preparation of various coordination compounds and catalysts.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential role in metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also employed as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of Sodium N-(2-aminoethyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also participate in enzymatic reactions, where it serves as a substrate or inhibitor.
Comparison with Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-glycine
- N-(2-aminoethyl)-2-aminoethoxylate
Comparison: Sodium N-(2-aminoethyl)-beta-alaninate is unique due to its specific structure and reactivity. Compared to N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, it has a simpler structure and different functional groups, leading to distinct chemical properties and applications. N-(2-aminoethyl)-glycine and N-(2-aminoethyl)-2-aminoethoxylate also differ in their chemical structures and reactivity, making this compound a valuable compound in its own right.
Properties
CAS No. |
84434-12-8 |
---|---|
Molecular Formula |
C5H12N2NaO2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
sodium;3-(2-aminoethylamino)propanoate |
InChI |
InChI=1S/C5H12N2O2.Na/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9); |
InChI Key |
GXBZCBZKYYCMLL-UHFFFAOYSA-N |
SMILES |
C(CNCCN)C(=O)[O-].[Na+] |
Canonical SMILES |
C(CNCCN)C(=O)O.[Na] |
Key on ui other cas no. |
84434-12-8 |
Pictograms |
Corrosive; Irritant |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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